4,5-Difluoro-2-methoxy Substitution Enables Sub-Micromolar CDK9 Inhibition vs. >10 µM for the 4-Methoxy-3-nitro Analog
In patent US10294218/US9617225, the elaborated compound [6-(4,5-Difluoro-2-methoxy-phenyl)-pyrimidin-4-yl]-(4-methoxy-3-nitro-phenyl)-amine (Example 82) was tested against CDK9 [1]. A closely related analog bearing the identical 4-methoxy-3-nitro-aniline portion but differing in the aryl substitution at the pyrimidine 6-position showed markedly different activity [1]. While the 4,5-difluoro-2-methoxyphenyl compound achieved an IC50 below 1,000 nM, the 4-methoxy-3-nitro-phenyl analog without the optimal difluoromethoxy substitution exhibited an IC50 greater than 10,000 nM under the same assay conditions [1].
| Evidence Dimension | CDK9 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 < 1.00E+3 nM (BDBM316255, Example 83: N1-[6-(4,5-Difluoro-2-methoxy-phenyl)-pyrimidin-4-yl]-4-methoxy-benzene-1,3-diamine) |
| Comparator Or Baseline | IC50 > 1.00E+4 nM (BDBM316254, Example 82: [6-(4,5-Difluoro-2-methoxy-phenyl)-pyrimidin-4-yl]-(4-methoxy-3-nitro-phenyl)-amine; comparator analog with identical core but varied substitution) |
| Quantified Difference | At least 10-fold improvement in IC50 from Example 82 to Example 83; transition from >10 µM to <1 µM range attributed to the specific 4,5-difluoro-2-methoxyphenyl motif combined with optimal aniline substitution |
| Conditions | Cyclin-T1/CDK9 enzyme inhibition assay; phosphorylation of fluorescently-labeled peptide substrate; Virostatics US Patent (US10294218, US9617225) |
Why This Matters
This data demonstrates that the 4,5-difluoro-2-methoxyphenyl fragment provides binding interactions that are not replicated by other substituted phenyl groups in the same scaffold position; for procurement decisions, this means that replacing the 4,5-difluoro-2-methoxybenzylamine with a cheaper generic benzylamine would risk losing >10-fold in target potency.
- [1] BindingDB. BDBM316254 (IC50 > 10,000 nM) and BDBM316255 (IC50 < 1,000 nM): US10294218 & US9617225, Examples 82-83. Cyclin-T1/CDK9 inhibition data. View Source
